

An In-depth Technical Guide to Tert-butyl Methanesulfonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tert-butyl methanesulfonate*

Cat. No.: B095192

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **tert-butyl methanesulfonate**, a versatile reagent in organic synthesis. It details the compound's physicochemical properties, synthesis, purification, and spectroscopic characterization. The guide elucidates the mechanistic pathways of its reactions, primarily focusing on its role as a tert-butylating agent. Detailed experimental protocols for its synthesis and a representative application in nucleophilic substitution are provided. Furthermore, this document includes visual aids in the form of Graphviz diagrams to illustrate key reaction workflows and mechanisms, alongside tabulated data for easy reference.

Introduction

Tert-butyl methanesulfonate, also known as tert-butyl mesylate, is an aliphatic sulfonate ester. It serves as a valuable reagent in organic chemistry, primarily utilized for the introduction of the tert-butyl group to a variety of nucleophiles. The methanesulfonate moiety is an excellent leaving group, facilitating nucleophilic substitution reactions. Due to the sterically hindered tertiary carbon of the tert-butyl group, these reactions predominantly proceed through a unimolecular nucleophilic substitution (S^N1) mechanism, involving a stable tertiary carbocation intermediate. This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the properties, synthesis, and applications of **tert-butyl methanesulfonate**.

Physicochemical and Spectroscopic Data

The key physical, chemical, and spectroscopic properties of **tert-butyl methanesulfonate** are summarized in the tables below.

Table 1: General and Physicochemical Properties

Property	Value	Reference(s)
Molecular Weight	152.21 g/mol	[1]
Chemical Formula	C ₅ H ₁₂ O ₃ S	[1]
IUPAC Name	tert-butyl methanesulfonate	[2]
Synonyms	tert-Butyl mesylate, Methanesulfonic acid tert-butyl ester, 2-Methyl-2-propyl methanesulfonate	[2]
CAS Number	16427-41-1	[1]
Appearance	Not specified, likely a liquid	
Boiling Point	95-97 °C at 10 mmHg	[1]
Density	1.103 g/cm ³ at 20 °C	[1]

Table 2: Spectroscopic Data (Predicted/Typical)

Note: Experimentally obtained spectra for **tert-butyl methanesulfonate** are not readily available in the public domain. The data below are based on typical chemical shifts and absorption frequencies for the functional groups present in the molecule.

Spectroscopy	Feature	Expected Chemical Shift / Frequency
^1H NMR (CDCl_3)	$-\text{C}(\text{CH}_3)_3$ (9H, singlet)	~1.5 ppm
CH_3SO_3^- (3H, singlet)		~3.0 ppm
^{13}C NMR (CDCl_3)	$-\text{C}(\text{CH}_3)_3$ (quaternary)	~80-85 ppm
$-\text{C}(\text{CH}_3)_3$ (methyl)		~28-30 ppm
CH_3SO_3^- (methyl)		~38-42 ppm
IR Spectroscopy	S=O stretch (asymmetric)	~1350 cm^{-1}
S=O stretch (symmetric)		~1175 cm^{-1}
C-O stretch		~1000 cm^{-1}

Synthesis of Tert-butyl Methanesulfonate

The most common method for the synthesis of **tert-butyl methanesulfonate** is the reaction of tert-butanol with methanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis from Tert-butanol and Methanesulfonyl Chloride

Materials:

- Tert-butanol
- Methanesulfonyl chloride
- Triethylamine (or other suitable base)
- Dichloromethane (anhydrous)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)

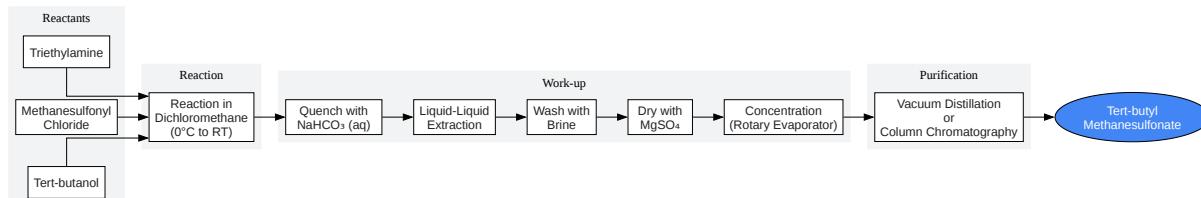
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- To a stirred solution of tert-butanol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane in a round-bottom flask cooled in an ice bath, add a solution of methanesulfonyl chloride (1.1 eq.) in anhydrous dichloromethane dropwise via a dropping funnel.
- Maintain the reaction mixture at 0 °C during the addition and then allow it to warm to room temperature and stir for 12-16 hours.
- Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification: The crude **tert-butyl methanesulfonate** can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Synthesis of **Tert-butyl Methanesulfonate** Workflow.

Reactivity and Mechanism

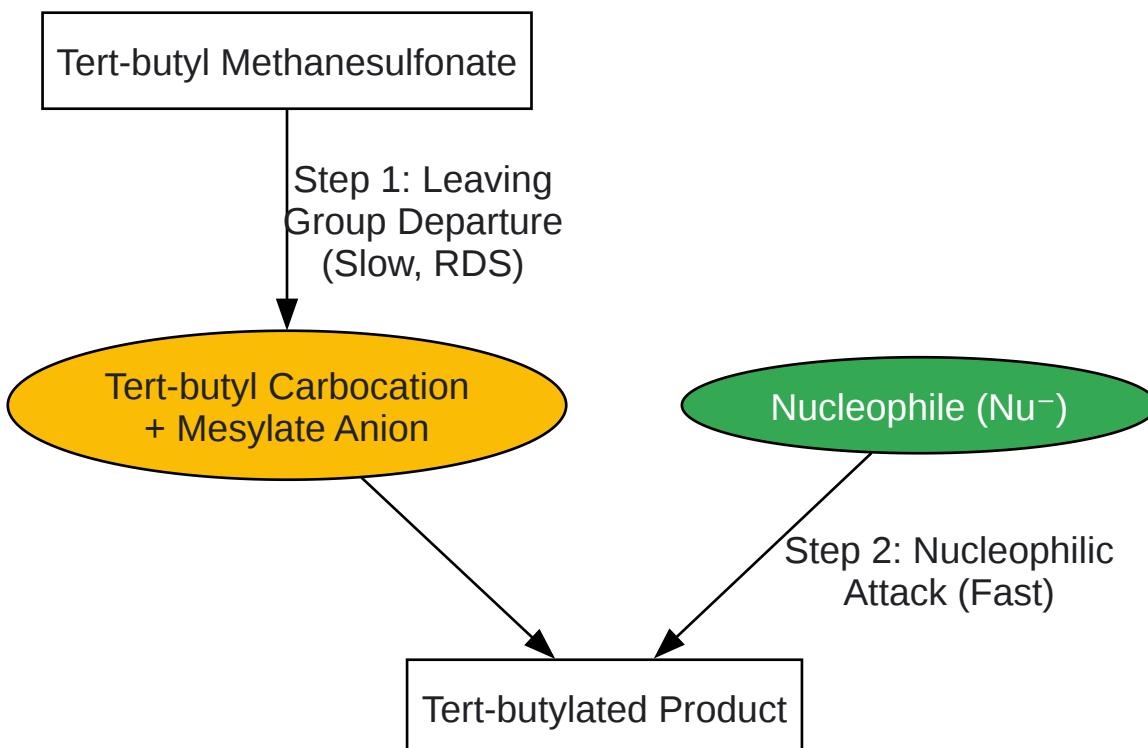
Tert-butyl methanesulfonate is an effective tert-butylating agent. Due to the steric hindrance of the tertiary alkyl group, it reacts primarily through an Sⁿ1 mechanism.

Sⁿ1 Reaction Mechanism

The Sⁿ1 reaction of **tert-butyl methanesulfonate** proceeds in two main steps:

- Formation of a Carbocation: The methanesulfonate group, being an excellent leaving group, departs, forming a stable tertiary carbocation. This is the rate-determining step.
- Nucleophilic Attack: A nucleophile attacks the planar carbocation. This can occur from either face, which can lead to a racemic mixture if the carbon were chiral (which it is not in this case).

Sⁿ1 Mechanism Diagram



[Click to download full resolution via product page](#)

Generalized S^N1 reaction mechanism of **tert-butyl methanesulfonate**.

Applications in Organic Synthesis

The primary application of **tert-butyl methanesulfonate** is in the tert-butylation of various nucleophiles, such as alcohols, phenols, and amines.

Experimental Protocol: Tert-butylation of a Phenol

Materials:

- Phenol (or a substituted phenol)
- **Tert-butyl methanesulfonate**
- Potassium carbonate (or another suitable base)
- N,N-Dimethylformamide (DMF, anhydrous)
- Ethyl acetate

- Water
- Brine
- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer
- Heating mantle with temperature control
- Separatory funnel
- Rotary evaporator

Procedure:

- To a stirred suspension of the phenol (1.0 eq.) and potassium carbonate (2.0 eq.) in anhydrous DMF in a round-bottom flask, add **tert-butyl methanesulfonate** (1.2 eq.).
- Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
- Combine the organic extracts and wash with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Safety Information

Tert-butyl methanesulfonate is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: GHS Hazard Statements

Hazard Code	Description
H302	Harmful if swallowed
H314	Causes severe skin burns and eye damage
H341	Suspected of causing genetic defects
H351	Suspected of causing cancer

Always consult the Safety Data Sheet (SDS) before handling this compound and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

Tert-butyl methanesulfonate is a valuable reagent for the introduction of the tert-butyl group in organic synthesis. Its reactivity, primarily through the S⁺N[−]1 mechanism, is well-established. This guide has provided a detailed overview of its properties, synthesis, and a key application, complete with experimental protocols and visual aids to facilitate its use in a research and development setting. Proper handling and safety precautions are essential when working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tert-butyl methanesulfonate | 16427-41-1 | Benchchem [benchchem.com]
- 2. tert-Butyl methanesulfonate | C5H12O3S | CID 167539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Tert-butyl Methanesulfonate]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b095192#tert-butyl-methanesulfonate-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com